2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole
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Overview
Description
2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole is an organic compound that features a cyclopropyl group, a bromomethyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) in the presence of β-dicarbonyl compounds such as ethyl cyanoacetate or malononitrile . The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Scientific Research Applications
2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The thiazole ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-oxazole
- 2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-imidazole
- 2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-pyrazole
Uniqueness
2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to oxazole, imidazole, or pyrazole analogs. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12BrNS |
---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
2-[[1-(bromomethyl)cyclopropyl]methyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H12BrNS/c1-7-5-12-8(11-7)4-9(6-10)2-3-9/h5H,2-4,6H2,1H3 |
InChI Key |
ONLRLJGJHDPRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC2(CC2)CBr |
Origin of Product |
United States |
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